3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene
Description
3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene is an organofluorine compound featuring a propenyl chain attached to a substituted phenyl ring. The phenyl ring is modified with two fluorine atoms at the 3- and 5-positions and an ethoxy group at the 2-position. This structural arrangement imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
2-ethoxy-1,5-difluoro-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)7-10(13)11(8)14-4-2/h3,6-7H,1,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDCJIMLHCNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a difluorinated aromatic ring and an ethoxy group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances lipophilicity and may influence binding affinities with enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Cell Cycle Modulation: Preliminary studies suggest that it can induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have explored the biological effects of compounds similar to this compound. Here are notable findings:
- Anticancer Activity:
- Cell Cycle Analysis:
- Enzymatic Interaction:
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of chalcone derivatives, including compounds similar to 3-(3,5-Difluoro-2-ethoxyphenyl)-1-propene, as antiviral agents. These compounds have shown effectiveness against various viral targets, notably the main protease (Mpro) of SARS-CoV-2. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can enhance binding affinity and inhibitory activity against viral replication. For instance, computational studies revealed that certain chalcone derivatives exhibited significant binding affinities to Mpro, making them promising candidates for drug development against COVID-19 .
Table 1: Binding Affinities of Chalcone Derivatives Against Mpro
| Compound Name | Binding Affinity (kcal/mol) | Target Virus |
|---|---|---|
| Compound A | -7.0 | SARS-CoV-2 |
| Compound B | -8.4 | MERS-CoV |
| Compound C | -6.5 | Influenza |
Antimicrobial Activity
Chalcone derivatives have also been investigated for their antimicrobial properties. The interaction of these compounds with bacterial enzymes has been studied, showing that they can inhibit key enzymes involved in bacterial cell wall synthesis. In vitro studies demonstrated that certain derivatives possess substantial antibacterial activity against Gram-positive bacteria .
Synthesis of Functional Materials
The unique structural features of this compound allow it to be utilized in the synthesis of functional materials. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical properties. The compound's ability to act as a monomer in polymerization reactions has been documented, leading to materials with improved performance characteristics suitable for various industrial applications .
Table 2: Properties of Polymers Synthesized with this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 230 | 45 |
Case Study 1: Antiviral Efficacy
In a study examining the efficacy of various chalcone derivatives against SARS-CoV-2, researchers synthesized a library of compounds based on the chalcone framework. Among these, a derivative structurally related to this compound was identified as having a high binding affinity for Mpro, demonstrating its potential as a therapeutic candidate .
Case Study 2: Material Development
A research team focused on developing high-performance polymers incorporated this compound into their formulations. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating the compound's utility in advanced material applications .
Comparison with Similar Compounds
(a) 3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one
- Structural Differences : Replaces fluorine with chlorine at the 3,5-positions and substitutes the ethoxy group with a hydroxyl group. The presence of a ketone (prop-2-en-1-one) instead of a propenyl chain alters conjugation and reactivity.
- Impact on Properties: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase steric hindrance and reduce metabolic stability.
(b) (E)-1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Structural Differences : Retains the 3,5-difluorophenyl group but introduces methoxy groups at the 2,4-positions of a second phenyl ring. The ketone functional group (prop-2-en-1-one) creates extended π-conjugation.
- Impact on Properties :
Fluorinated Propene Derivatives
(a) Hexafluoropropene Polymers
- Structural Differences : Polymers like 1,1,2,3,3,3-hexafluoro-1-propene lack aromatic substituents but feature extensive fluorination.
- Impact on Properties :
(b) Chlorinated Propenes (e.g., 1-Chloropropylene)
- Structural Differences : Chlorine substituents instead of fluorine or ethoxy groups.
- Impact on Properties :
Substituent Effects on Physicochemical Properties
Research Implications and Gaps
- Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity at the propenyl chain, a trait less pronounced in chlorine or methoxy analogs.
- Biological Relevance : Ethoxy groups could improve blood-brain barrier penetration compared to hydroxyl or methoxy groups, but this requires validation .
- Synthetic Challenges : Fluorine introduction demands specialized reagents (e.g., Selectfluor), whereas chlorine is more straightforward but less selective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
